molecular formula C7H11NO2S2 B8601236 5-Propylthiophene-2-sulfonamide

5-Propylthiophene-2-sulfonamide

Cat. No.: B8601236
M. Wt: 205.3 g/mol
InChI Key: JBYBPABTMFORGK-UHFFFAOYSA-N
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Description

Overview of Thiophene (B33073) and Sulfonamide Moieties in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to compounds with retained or enhanced biological activity and improved pharmacokinetic profiles. The sulfur atom in the thiophene ring can participate in hydrogen bonding, further influencing its interaction with biological targets.

The sulfonamide functional group (-SO₂NH₂), on the other hand, is a key pharmacophore found in a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide (B372717), the sulfonamide moiety has been a versatile building block for the development of drugs with diverse pharmacological activities, including diuretic, hypoglycemic, and anticancer properties. The combination of these two moieties in thiophene sulfonamides creates a unique chemical architecture with significant potential for novel applications.

Historical Development and Academic Significance of Sulfonamide Compounds

The journey of sulfonamide compounds began in the early 20th century with the synthesis of sulfanilamide in 1906, initially used in the dye industry. A pivotal moment came in the 1930s when Gerhard Domagk discovered the antibacterial effects of Prontosil, a sulfonamide-containing dye, which was later found to be metabolized to the active agent, sulfanilamide. guidechem.com This discovery ushered in the era of sulfa drugs, the first class of systemic antibacterial agents, which dramatically reduced mortality from bacterial infections before the widespread availability of penicillin. nih.govresearchgate.net

The academic significance of sulfonamides extends far beyond their antibacterial origins. The elucidation of their mechanism of action as competitive inhibitors of dihydropteroate (B1496061) synthase in bacteria was a landmark in understanding enzyme inhibition and paved the way for the concept of antimetabolites. nih.gov Over the decades, research has expanded to explore a vast chemical space of sulfonamide derivatives, leading to the development of drugs for a wide range of conditions.

Contextualization of 5-Propylthiophene-2-sulfonamide within Thiophene Sulfonamide Research

This compound belongs to the class of thiophene-2-sulfonamides, which have been a subject of interest in medicinal chemistry. While specific research on the 5-propyl substituted variant is limited, studies on closely related analogs provide valuable insights into its potential properties and applications. For instance, research into 5-alkyl-thiophene-2-sulfonamides has identified them as potential carbonic anhydrase inhibitors, suggesting a possible therapeutic application in conditions like glaucoma. google.com

The synthesis of related compounds, such as 5-bromo-N-propylthiophene-2-sulfonamide, has been documented, providing a viable synthetic pathway that could be adapted for the preparation of this compound. nih.gov The presence of the propyl group at the 5-position of the thiophene ring is expected to increase the lipophilicity of the molecule compared to unsubstituted thiophene sulfonamides, which could influence its pharmacokinetic properties and biological activity.

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the promising chemical scaffold, a comprehensive investigation of this compound is notably absent in the current scientific literature. The primary research gap is the lack of dedicated studies on its synthesis, spectroscopic characterization, and evaluation of its biological activities. While inferences can be drawn from related compounds, direct experimental data is crucial for a thorough understanding.

Future research objectives should therefore focus on:

Development of an efficient and scalable synthesis for this compound.

Complete spectroscopic characterization using techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Systematic evaluation of its biological activity , including screening for carbonic anhydrase inhibition, antibacterial properties, and other potential therapeutic effects based on the broader activities of thiophene sulfonamides.

In-depth structure-activity relationship (SAR) studies by synthesizing and testing a series of related analogs to understand the impact of the propyl group and the substitution pattern on biological activity.

Investigation of its physicochemical properties , such as solubility, stability, and lipophilicity, to assess its drug-like characteristics.

Addressing these research gaps will provide a comprehensive scientific understanding of this compound and unlock its potential for applications in medicinal chemistry and other scientific disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO2S2

Molecular Weight

205.3 g/mol

IUPAC Name

5-propylthiophene-2-sulfonamide

InChI

InChI=1S/C7H11NO2S2/c1-2-3-6-4-5-7(11-6)12(8,9)10/h4-5H,2-3H2,1H3,(H2,8,9,10)

InChI Key

JBYBPABTMFORGK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(S1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Propylthiophene 2 Sulfonamide

Preparative Routes to 5-Propylthiophene-2-sulfonamide Precursors

The synthesis of this compound typically proceeds through key intermediates, primarily involving the preparation and subsequent functionalization of a brominated thiophene (B33073) core.

A common and direct method for the synthesis of 5-bromothiophene-2-sulfonamide (B1270684) involves the chlorosulfonation of 2-bromothiophene (B119243). researchgate.netresearchgate.net This reaction is typically carried out by treating 2-bromothiophene with chlorosulfonic acid, often in a solvent such as carbon tetrachloride. researchgate.net The resulting sulfonyl chloride is then converted to the sulfonamide.

Reaction Scheme for the Synthesis of 5-Bromothiophene-2-sulfonamide:

Reactants: 2-Bromothiophene, Chlorosulfonic acid

Solvent: Carbon Tetrachloride (CCl4)

Product: 5-Bromothiophene-2-sulfonamide researchgate.netresearchgate.net

This foundational precursor serves as a versatile building block for further modifications at both the C-5 position of the thiophene ring and the sulfonamide nitrogen.

To introduce the propyl group onto the sulfonamide nitrogen, an N-alkylation reaction is performed on 5-bromothiophene-2-sulfonamide. This transformation is a critical step toward the synthesis of the target precursor, 5-bromo-N-propylthiophene-2-sulfonamide.

The general procedure involves reacting 5-bromothiophene-2-sulfonamide with an alkylating agent, such as propyl bromide, in the presence of a suitable base. tandfonline.comnih.gov A common system employs lithium hydride (LiH) as the base in a polar aprotic solvent like dimethylformamide (DMF) at room temperature. nih.gov The reaction progress is monitored, and the product is typically isolated by precipitation upon the addition of water. nih.gov This method has been successfully used to synthesize a range of 5-bromo-N-alkylthiophene-2-sulfonamides. tandfonline.comnih.govnih.gov

General Conditions for N-Alkylation:

Component Reagent/Condition Purpose
Starting Material 5-Bromothiophene-2-sulfonamide The sulfonamide to be alkylated.
Alkylating Agent Propyl bromide Introduces the propyl group.
Base Lithium Hydride (LiH) Deprotonates the sulfonamide nitrogen.
Solvent Dimethylformamide (DMF) Provides a suitable reaction medium.

| Temperature | Room Temperature | Mild reaction condition. |

This N-alkylation step yields 5-bromo-N-propylthiophene-2-sulfonamide, a key intermediate ready for further diversification, particularly through cross-coupling reactions at the C-5 position.

Reaction Yield Optimization and Synthetic Efficiency Analysis

Several factors have been identified as critical for the successful optimization of Suzuki-Miyaura cross-coupling reactions involving thiophene derivatives:

Catalyst System: The choice of the palladium catalyst and the associated ligand is paramount. Different phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more complex biarylphosphine ligands, can significantly influence the catalytic activity and stability. nih.gov The catalyst loading is another crucial parameter, with lower loadings being economically and environmentally favorable. nih.gov

Base: The nature and concentration of the base are critical for the transmetalation step in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium acetate (B1210297) (NaOAc). researchgate.netsci-hub.se The optimal base often depends on the specific substrates and solvent system.

Solvent: The reaction medium plays a significant role in the solubility of the reactants and the stability of the catalytic species. A mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, and water is frequently used. researchgate.netnih.gov

Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled to ensure complete reaction without significant degradation of the product or catalyst. nih.gov

Modern approaches to reaction optimization, such as the use of automated, high-throughput screening systems and Design of Experiments (DoE), can efficiently explore the multi-dimensional reaction space. nih.govresearchgate.netrsc.orgnih.gov These methods allow for the rapid identification of optimal conditions by simultaneously varying multiple parameters and analyzing the outcomes to build predictive models. researchgate.netrsc.org

Below is a hypothetical data table illustrating the optimization of the Suzuki-Miyaura coupling for the synthesis of this compound, based on the principles discussed.

EntryCatalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)PPh₃K₂CO₃Toluene/H₂O901265
2Pd₂(dba)₃ (2)SPhosK₃PO₄1,4-Doxane/H₂O100885
3Pd(OAc)₂ (2)XPhosCs₂CO₃Toluene/H₂O110692
4PdCl₂(dppf) (3)dppfNa₂CO₃DMF/H₂O801278
5Pd₂(dba)₃ (1)XPhosK₃PO₄1,4-Doxane/H₂O1001088

This table is interactive. You can sort the data by clicking on the column headers.

The synthetic efficiency can be further analyzed by considering factors such as atom economy, E-factor (environmental factor), and process mass intensity (PMI). A thorough analysis would aim to minimize waste generation and the use of hazardous reagents and solvents, aligning with the principles of green chemistry.

Investigation of Reaction Mechanisms and Intermediates in Synthesis

The synthesis of this compound involves several key chemical transformations, each with a distinct reaction mechanism and a series of reactive intermediates.

Sulfamoylation Mechanism:

The initial chlorosulfonation of 2-bromothiophene proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich thiophene ring, preferentially at the C5 position due to the directing effect of the bromine atom. This leads to the formation of a sigma complex (also known as an arenium ion) as a key intermediate, which then loses a proton to restore aromaticity and yield 5-bromothiophene-2-sulfonyl chloride. The subsequent amination of the sulfonyl chloride with ammonia (B1221849) is a nucleophilic acyl substitution reaction at the sulfur atom.

Suzuki-Miyaura Cross-Coupling Mechanism:

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a well-studied process that involves a catalytic cycle with several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 5-bromothiophene-2-sulfonamide, forming a Pd(II) intermediate.

Transmetalation: The propyl group is transferred from the boronic acid derivative to the palladium center, displacing the bromide. This step is facilitated by the base, which activates the boronic acid.

Reductive Elimination: The two organic ligands on the palladium center (the thiophene and propyl groups) couple and are eliminated from the metal, forming the desired C-C bond of this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of this cycle can be influenced by the stability of the various palladium intermediates and the rates of each step, which are in turn affected by the choice of ligand, base, and solvent.

Potential Side Reactions and Intermediates:

During the synthesis, several side reactions can occur, leading to the formation of undesired byproducts. For instance, in the Suzuki-Miyaura coupling, homocoupling of the boronic acid or the bromo-thiophene can occur. Additionally, protodebromination of the starting material can be a competing pathway.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms and the stability of intermediates. researchgate.net These studies can help in understanding the electronic and structural properties of the reactants and intermediates, thereby aiding in the rational design of more efficient synthetic routes. researchgate.netsci-hub.se For instance, the calculation of HOMO-LUMO energy gaps and molecular electrostatic potential surfaces can help predict the reactivity of different sites on the thiophene ring. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 5 Propylthiophene 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be constructed.

The ¹H NMR spectrum of 5-Propylthiophene-2-sulfonamide is anticipated to exhibit distinct signals corresponding to the protons of the propyl group and the thiophene (B33073) ring. The propyl group's protons would appear as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the thiophene ring. The chemical shifts for a propyl group attached to an aromatic ring typically appear in the range of δ 0.9-3.0 ppm. Specifically, the methyl protons are expected around δ 0.9 ppm, the central methylene protons around δ 1.7 ppm, and the methylene protons attached to the thiophene ring around δ 2.8 ppm.

The thiophene ring protons at positions 3 and 4 will present as doublets due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing sulfonamide group and the electron-donating propyl group. Generally, protons on a thiophene ring appear between δ 6.5 and 8.0 ppm. The proton at position 3 is expected to be downfield compared to the proton at position 4 due to the deshielding effect of the adjacent sulfonamide group. The sulfonamide (SO₂NH₂) protons would likely appear as a broad singlet in the downfield region of the spectrum, typically above δ 7.0 ppm, and its chemical shift can be solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (propyl) ~0.9 Triplet ~7.4
CH₂ (propyl, middle) ~1.7 Sextet ~7.4
CH₂ (propyl, attached) ~2.8 Triplet ~7.5
H-4 (thiophene) ~6.9 Doublet ~3.7
H-3 (thiophene) ~7.5 Doublet ~3.7
NH₂ (sulfonamide) >7.0 Broad Singlet -

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The propyl group carbons will appear in the aliphatic region of the spectrum (δ 10-40 ppm). The terminal methyl carbon is expected at approximately δ 13 ppm, the central methylene carbon around δ 23 ppm, and the methylene carbon attached to the thiophene ring at about δ 30 ppm.

The thiophene ring carbons will resonate in the aromatic region (δ 120-150 ppm). The carbon atom C5, attached to the propyl group, and C2, attached to the sulfonamide group, will be significantly shifted. C2 is expected to be the most downfield of the ring carbons due to the strong deshielding effect of the sulfonyl group. The chemical shifts for the thiophene carbons are predicted to be in a range similar to other substituted thiophenes. For instance, in 2-thiophenesulfonamide, the carbon atoms of the thiophene ring show signals in the aromatic region. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
CH₃ (propyl) ~13
CH₂ (propyl, middle) ~23
CH₂ (propyl, attached) ~30
C4 (thiophene) ~126
C3 (thiophene) ~127
C2 (thiophene) ~145
C5 (thiophene) ~150

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry is crucial for determining the precise molecular formula of this compound. The calculated exact mass of the protonated molecule [M+H]⁺ can be compared with the experimentally measured mass to confirm the elemental composition with high accuracy. This technique is invaluable for distinguishing between compounds with the same nominal mass but different molecular formulas.

Electron ionization mass spectrometry involves bombarding the molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, the molecular ion peak [M]⁺ would be observed.

Common fragmentation pathways for sulfonamides include the cleavage of the C-S and S-N bonds. A significant fragment would likely correspond to the loss of the SO₂NH₂ group or SO₂. The fragmentation of the propyl group through the loss of methyl or ethyl radicals is also expected. The thiophene ring itself can undergo characteristic fragmentation. Studies on the mass spectra of thiophene-sulfonyl derivatives have shown complex fragmentation patterns, often involving rearrangements. researchgate.net The fragmentation of aromatic sulfonamides can also proceed via the elimination of SO₂ through rearrangement. researchgate.net

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Possible Fragment
205 [M]⁺ (Molecular Ion)
176 [M - C₂H₅]⁺
162 [M - C₃H₇]⁺
141 [M - SO₂]⁺
125 [C₇H₉S]⁺
97 [C₄H₄S-S]⁺ (Thiophene ring fragment)
79 [SO₂NH]⁺

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-S bonds, as well as vibrations of the thiophene ring. The N-H stretching vibrations of the sulfonamide group typically appear as two bands in the region of 3350-3250 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O group are strong and are expected in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

The C-H stretching vibrations of the propyl group will be observed in the 3000-2850 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring is anticipated around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. hmdb.caiosrjournals.org The C-S stretching vibration within the thiophene ring is generally found at lower wavenumbers. acs.org

Table 4: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H (sulfonamide) Stretching 3350-3250
C-H (aromatic) Stretching ~3100
C-H (aliphatic) Stretching 3000-2850
S=O (sulfonamide) Asymmetric Stretching 1350-1300
S=O (sulfonamide) Symmetric Stretching 1160-1120
C=C (thiophene) Stretching 1600-1400
C-S (thiophene) Stretching 710-687

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups: the thiophene ring, the sulfonamide group, and the propyl substituent.

The sulfonamide group (-SO₂NH₂) gives rise to several distinct vibrational modes. Two prominent bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching vibration of the primary sulfonamide is anticipated to produce a band in the 3400-3200 cm⁻¹ range. Furthermore, the S-N stretching vibration is expected to be observed around 900 cm⁻¹.

The thiophene ring will also display characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring usually appear in the 1550-1400 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring are generally weaker and can be found in the 850-600 cm⁻¹ range.

The propyl group will contribute bands corresponding to the stretching and bending vibrations of its C-H bonds. The asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are expected in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups will be present in the 1470-1370 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric S=O StretchSulfonamide1370 - 1330
Symmetric S=O StretchSulfonamide1180 - 1160
N-H StretchSulfonamide3400 - 3200
S-N StretchSulfonamide~900
Aromatic C-H StretchThiophene Ring>3000
C=C StretchThiophene Ring1550 - 1400
C-S StretchThiophene Ring850 - 600
Aliphatic C-H Stretch (asymm & symm)Propyl Group2960 - 2850
Aliphatic C-H BendPropyl Group1470 - 1370

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the thiophene ring, which is a π-conjugated system.

Thiophene and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. The more intense band, often referred to as the E2-band, is expected to appear at a lower wavelength, while a lower intensity B-band is observed at a longer wavelength. For substituted thiophenes, the position and intensity of these bands can be influenced by the nature and position of the substituents. The propyl group, being an electron-donating alkyl group, is expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted thiophene. The sulfonamide group, being an electron-withdrawing group, will also influence the electronic distribution and thus the absorption spectrum.

Based on data for similar thiophene derivatives, the primary π → π* transition for this compound is anticipated in the range of 230-280 nm. A second, weaker absorption band may be observed at a longer wavelength. The exact λmax and molar absorptivity (ε) would need to be determined experimentally.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly documented, we can infer its likely structural features from the crystallographic data of related thiophene sulfonamides.

It is anticipated that this compound would crystallize in one of the common centrosymmetric space groups, such as P2₁/c or C2/c. The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. The thiophene ring is expected to be essentially planar. The geometry around the sulfur atom of the sulfonamide group would be tetrahedral. The propyl chain will likely adopt a staggered conformation to minimize steric hindrance.

Table 2: Hypothetical Crystallographic Data for this compound based on Analogues

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1500 - 2000
Z4 or 8

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.gov This arises from different packing arrangements and/or different conformations of the molecule in the solid state. The presence of the flexible propyl group and the hydrogen-bonding capable sulfonamide group in this compound makes it a likely candidate for exhibiting polymorphism.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds involving the sulfonamide group. The N-H protons can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl group can act as acceptors. This would likely lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of sulfonamides. nih.govnih.gov

The solid-state structure of this compound, as determined by X-ray diffraction, can be correlated with its spectroscopic properties. For instance, the formation of intermolecular hydrogen bonds in the solid state would be reflected in the FT-IR spectrum by a broadening and a shift to lower frequencies of the N-H and S=O stretching bands compared to their positions in a non-hydrogen bonding solvent.

Similarly, the electronic interactions in the crystalline state, such as π-π stacking, can influence the UV-Vis absorption spectrum. Close packing and specific orientations of the thiophene rings in the crystal lattice can lead to changes in the electronic coupling between adjacent molecules, resulting in shifts in the absorption maxima compared to the spectrum in a dilute solution. A detailed comparison of the solid-state and solution spectra can thus provide valuable insights into the nature and strength of intermolecular interactions in the crystalline form.

Computational and Theoretical Investigations of 5 Propylthiophene 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic nature of molecules. For the broader family of thiophene (B33073) sulfonamides, these methods have been instrumental, though specific data for 5-Propylthiophene-2-sulfonamide is not present in the surveyed literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. For various thiophene sulfonamide derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), have been employed to ascertain bond lengths, bond angles, and dihedral angles. documentsdelivered.com These parameters are crucial for understanding the molecule's fundamental structure. However, a specific optimized geometry for this compound is not documented in the available scientific papers.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. Studies on various sulfonamides have utilized FMO analysis to understand their electronic behavior. nih.gov For instance, the HOMO-LUMO gap for some sulfonamide derivatives has been calculated to be in the range that suggests good stability. nih.gov Without specific studies on this compound, its HOMO-LUMO gap remains uncalculated.

Calculation of Electronic Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. These include the electrophilicity index (ω), which measures the ability of a molecule to accept electrons; chemical hardness (η), which indicates resistance to change in electron distribution; and electronic chemical potential (μ), which relates to the escaping tendency of electrons. For several thiophene sulfonamide derivatives, these descriptors have been calculated to predict their reactivity profiles. researchgate.net The specific values for this compound are not available.

Table 1: Illustrative Electronic Descriptors for a Generic Thiophene Sulfonamide Derivative (Hypothetical Data)

DescriptorSymbolTypical Value Range (eV)
HOMO EnergyEHOMO-6.0 to -7.5
LUMO EnergyELUMO-1.0 to -2.5
HOMO-LUMO GapΔE4.0 to 5.5
Chemical Hardnessη2.0 to 2.75
Electronic Chemical Potentialμ-3.5 to -5.0
Electrophilicity Indexω1.5 to 3.0
Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Non-Linear Optical (NLO) Response Predictions

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics. Computational methods can predict the NLO properties of a molecule, such as its first-order hyperpolarizability. While some thiophene derivatives have been investigated for their NLO potential, there is no specific information on the predicted NLO response of this compound in the current body of literature. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into the conformational flexibility and stability of a compound. For related sulfonamides, MD simulations have been used to understand how they behave in different environments and to explore their stable conformations. nih.gov Such studies are crucial for understanding how a molecule might interact with a biological target. A detailed conformational analysis and stability assessment of this compound through MD simulations has not yet been reported.

In Silico Interaction Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein or other biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates. Numerous studies have performed molecular docking of various thiophene sulfonamide derivatives with different biological targets, such as enzymes, to predict their binding affinities and interaction modes. nih.govmdpi.com These studies often reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. However, in silico interaction studies specifically involving this compound with any biological macromolecule are not described in the available research.

Molecular Docking Simulations with Enzyme Active Sites (e.g., NDM-KP ST147)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to screen virtual libraries of compounds against a specific enzyme target. In the context of this compound, molecular docking simulations could be instrumental in evaluating its potential as an inhibitor of clinically relevant enzymes, such as New Delhi metallo-beta-lactamase (NDM-1), often found in multidrug-resistant bacteria like Klebsiella pneumoniae ST147.

While specific docking studies on this compound with NDM-KP ST147 are not yet prevalent in the literature, analogous studies on other thiophene sulfonamide derivatives have demonstrated the utility of this approach. For instance, computational studies on a series of thiophene sulfonamide compounds targeting enzymes like enoyl acyl carrier protein reductase (InhA) have shown promising results, with docking scores indicating favorable binding energies. nih.gov These studies typically involve preparing the three-dimensional structures of both the ligand (this compound) and the receptor (the enzyme's active site) and then using a scoring function to estimate the binding affinity. A hypothetical docking of this compound into an enzyme active site would likely explore various conformations of the propyl chain and the sulfonamide group to identify the most stable binding pose.

Analysis of Hydrogen Bonding and Hydrophobic Interactions within Binding Pockets

The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. For this compound, the key interactions would be hydrogen bonds and hydrophobic contacts. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the amide N-H group can act as a hydrogen bond donor. youtube.com In a hypothetical binding pocket, these groups would likely form hydrogen bonds with the backbone or side-chain residues of amino acids such as serine, threonine, or histidine.

Prediction of Binding Affinities and Modes of Interaction

Computational docking programs provide a numerical score that estimates the binding affinity of a ligand to a protein. These scores are often expressed in units of energy, such as kcal/mol, with more negative values indicating stronger predicted binding. For thiophene sulfonamide derivatives, docking scores in the range of -6 to -12 kcal/mol have been reported in studies against various enzymes. nih.gov It is plausible that this compound would exhibit similar binding affinities in analogous simulations.

Beyond a single score, molecular docking can predict various possible binding modes or poses of the ligand within the active site. Analysis of these modes reveals which interactions are most crucial for binding. For this compound, different modes might show the thiophene ring sitting in different hydrophobic sub-pockets or the sulfonamide group interacting with different sets of polar residues. Advanced techniques like molecular dynamics simulations can further refine these binding poses and provide a more dynamic picture of the ligand-protein interactions over time. nih.gov

Computational Prediction of Spectroscopic Properties (e.g., Simulated FT-IR, UV-Vis Spectra)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov These simulations can provide vibrational frequencies for Fourier-Transform Infrared (FT-IR) spectra and electronic transitions for Ultraviolet-Visible (UV-Vis) spectra. arxiv.org For this compound, DFT calculations could predict the characteristic vibrational modes.

A simulated FT-IR spectrum would show absorption bands corresponding to specific functional groups. For instance, the N-H stretch of the sulfonamide group would be expected in the region of 3300-3500 cm⁻¹. primescholars.com The asymmetric and symmetric stretching vibrations of the S=O group in the sulfonamide would likely appear around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. The C-S stretching within the thiophene ring is typically observed between 600 and 850 cm⁻¹. iosrjournals.org Aromatic C-H and C=C stretching vibrations from the thiophene ring would also be present. primescholars.comiosrjournals.org

Simulated UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of the molecule. arxiv.org Thiophene and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions within the aromatic ring. The presence of the sulfonamide and propyl substituents would be expected to modulate the position and intensity of these absorptions.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Approximate Wavenumber/Wavelength
FT-IR N-H Stretch (Sulfonamide) 3300-3500 cm⁻¹
FT-IR C-H Stretch (Aromatic) 3000-3100 cm⁻¹
FT-IR C-H Stretch (Aliphatic) 2850-2960 cm⁻¹
FT-IR S=O Asymmetric Stretch ~1350 cm⁻¹
FT-IR S=O Symmetric Stretch ~1150 cm⁻¹
FT-IR C=C Stretch (Thiophene) 1400-1550 cm⁻¹
FT-IR C-S Stretch (Thiophene) 600-850 cm⁻¹

Theoretical Studies on Crystal Structures and Polymorphism

The arrangement of molecules in the solid state is critical for a compound's physical properties, including its solubility and stability. Theoretical studies can predict the crystal structure of a compound and explore the possibility of polymorphism—the existence of multiple crystal forms. nih.govresearchgate.net For sulfonamides, crystal packing is often dominated by strong intermolecular hydrogen bonds involving the sulfonamide groups, as well as π-π stacking interactions between aromatic rings. researchgate.net

In the case of this compound, computational methods could be used to generate and rank the stability of various hypothetical crystal packing arrangements. These studies would likely reveal that the sulfonamide groups form dimers or chains through N-H···O=S hydrogen bonds. scielo.br The thiophene rings could engage in π-π stacking, while the propyl chains would likely pack in a way that maximizes van der Waals forces. Understanding the potential polymorphs is crucial, as different crystalline forms can have different therapeutic efficacies and manufacturing properties. researchgate.net Density Functional Theory (DFT) calculations with periodic boundary conditions are a common approach to model and compare the energies of different crystal lattices, thereby predicting the most stable polymorph. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
New Delhi metallo-beta-lactamase (NDM-1)
Enoyl acyl carrier protein reductase (InhA)
Serine
Threonine
Histidine
Leucine
Isoleucine
Valine

In Vitro Investigation of Biological Activities and Molecular Mechanisms

Evaluation of Antibacterial Efficacy in Resistant Microbial Strains

The emergence of multidrug-resistant bacteria presents a significant global health challenge. Researchers are actively investigating novel compounds to combat these resilient pathogens.

Recent research has highlighted the antibacterial potential of thiophene (B33073) sulfonamide derivatives against highly resistant bacterial strains. A study focused on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated notable efficacy against a clinical isolate of New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147. nih.gov This particular strain of K. pneumoniae is a significant threat in clinical environments due to its resistance to carbapenem (B1253116) antibiotics. nih.govnih.gov

One of the synthesized compounds, 5-bromo-N-propylthiophene-2-sulfonamide, which shares a structural similarity with 5-Propylthiophene-2-sulfonamide, exhibited potent activity. nih.gov The study reported a Minimum Inhibitory Concentration (MIC) of 0.39 μg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 μg/mL for this compound against the NDM-KP ST147 strain. nih.gov In-silico analysis further suggested that the compound interacts with a protein from NDM-KP ST147 through hydrogen bonding and hydrophobic interactions. nih.gov These findings underscore the potential of the thiophene sulfonamide scaffold in developing new antibacterial agents against critical priority pathogens. nih.gov

Table 1: Antibacterial Activity of a 5-bromo-N-propylthiophene-2-sulfonamide against NDM-KP ST147

Compound MIC (μg/mL) MBC (μg/mL)
5-bromo-N-propylthiophene-2-sulfonamide 0.39 0.78

Data sourced from a study on 5-bromo-N-alkylthiophene-2-sulfonamides. nih.gov

The antibacterial mechanism of sulfonamides is well-established and involves the inhibition of folic acid synthesis in bacteria. researchgate.netmanualofmedicine.commicrobenotes.com Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it internally. mhmedical.com This metabolic pathway is crucial for the production of nucleic acids and amino acids, which are essential for bacterial growth and replication. researchgate.net

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netmicrobenotes.com They are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. manualofmedicine.comnih.gov By binding to the active site of DHPS, sulfonamides block the synthesis of dihydropteroate, a precursor to dihydrofolate and subsequently tetrahydrofolate (THF). researchgate.netnih.gov This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting bacterial proliferation. researchgate.netmanualofmedicine.com

The thiophene ring is a significant pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial effects. nih.govresearchgate.net The structural versatility of the thiophene sulfonamide scaffold allows for modifications that can enhance potency and selectivity, making it a valuable starting point for the development of new antimicrobial drugs. nih.govijpsonline.com The promising results against resistant strains like NDM-producing K. pneumoniae position compounds like this compound and its analogs as important lead compounds in the quest for novel antibiotics. nih.gov

Enzyme Inhibition Profiling of Thiophene Sulfonamide Derivatives

Beyond their antibacterial properties, thiophene sulfonamides have been extensively studied for their ability to inhibit various enzymes, which is crucial for treating a range of diseases.

Thiophene-based sulfonamides are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological processes. ijpsonline.comnih.gov Different isoforms of CA are targeted for the treatment of various conditions. For instance, inhibition of hCA II is a key mechanism for antiglaucoma drugs, as it helps in reducing intraocular pressure. nih.gov

Studies on various 5-thiophene-2-sulfonamide derivatives have shown that they can exhibit isoform-selective inhibition. nih.gov For example, one series of derivatives displayed weak inhibition against the cytosolic isoform hCA I but effectively inhibited hCA II in the nanomolar range. nih.gov The flexibility of linkers and substitutions on the thiophene ring plays a crucial role in determining the inhibitory potency and selectivity against different CA isoforms. nih.gov The five-membered heterocyclic sulfonamide scaffold is considered a valuable framework for designing potent and isoform-selective CA inhibitors. nih.gov

Table 2: General Inhibition Profile of Thiophene Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound Series hCA I Inhibition hCA II Inhibition
5-Thiophene-2-sulfonamide derivatives Weak (KIs in the range of 683–4250 nM) Potent (nanomolar range)

Data generalized from a study on a series of 5-thiophene-2-sulfonamide derivatives with substituted-benzylsulfanyl moieties. nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of infections caused by bacteria such as Helicobacter pylori. The inhibition of urease is a therapeutic strategy for managing these infections.

Research has demonstrated that thiophene derivatives bearing sulfonylacetamide moieties exhibit significant urease inhibitory activity. nih.govresearchgate.net In one study, various 5-arylthiophene-2-sulfonylacetamide derivatives were synthesized and evaluated for their urease inhibition potential. nih.gov Several of these compounds showed excellent inhibitory activity, with IC50 values in the micromolar range. nih.gov For instance, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide displayed an IC50 of 17.1 µg/mL. nih.govresearchgate.net These findings suggest that the thiophene sulfonamide core can be effectively utilized to develop potent urease inhibitors. nih.govresearchgate.net

Table 3: Urease Inhibition by 5-Arylthiophene-2-sulfonylacetamide Derivatives

Compound IC50 (µg/mL)
N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide 17.1
N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide ~17.1
N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide 17.9
N-((5-phenylthiophen-2-yl)sulfonyl)acetamide 38.4

Data from a study on 5-arylthiophene-2-sulfonylacetamide derivatives. nih.gov

Lactoperoxidase (LPO) Inhibition Mechanisms

Lactoperoxidase (LPO) is a peroxidase enzyme found in mucosal secretions, saliva, and milk, where it functions as a natural antibacterial agent. mdpi.comtandfonline.com The inhibition of LPO can have significant implications for the immune system. tandfonline.com Thiophene-2-sulfonamide (B153586) derivatives have been investigated as inhibitors of this critical enzyme. tandfonline.com

Kinetic studies performed on a series of thiophene-2-sulfonamide derivatives against bovine milk LPO have elucidated their inhibitory mechanisms. tandfonline.com While specific data for this compound is not detailed, a closely related analogue, 5-(2-thienylthio)thiophene-2-sulfonamide , demonstrated the most potent inhibitory effect among the tested compounds. tandfonline.com This analogue was found to exhibit a competitive inhibition mechanism. tandfonline.com Competitive inhibitors typically function by binding to the active site of the enzyme, thereby preventing the natural substrate from binding.

The inhibitory potency of this analogue was quantified with an IC₅₀ value of 3.4 nM and a dissociation constant (Kᵢ) of 2 ± 0.6 nM, indicating a very high affinity for the lactoperoxidase enzyme. tandfonline.com Other secondary sulfonamides have also been identified as effective LPO inhibitors, with Kᵢ values ranging from the nanomolar to the micromolar scale and exhibiting various inhibition types, including non-competitive. mdpi.comresearchgate.net Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

CompoundInhibition TypeIC₅₀ (nM)Kᵢ (nM)
5-(2-thienylthio)thiophene-2-sulfonamideCompetitive3.42 ± 0.6

Receptor Agonist/Antagonist Activity of Specific Analogues (e.g., Angiotensin II AT2 Receptor Agonism)

The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure and cardiovascular function. nih.gov A key component of this system is the Angiotensin II (Ang II) peptide, which exerts its effects through two primary receptor subtypes: AT1 and AT2. nih.gov While the AT1 receptor is associated with vasoconstriction and other potentially detrimental effects, the Angiotensin II AT2 receptor (AT2R) is considered part of the "protective arm" of the RAS. nih.govnih.gov Activation of the AT2R can lead to beneficial effects such as natriuresis (sodium excretion) and blood pressure reduction. nih.gov

Consequently, the development of selective AT2R agonists is a promising therapeutic strategy for cardiovascular and renal diseases. nih.gov However, based on available scientific literature, there are no studies reporting the investigation of this compound or its direct analogues for agonist or antagonist activity at the Angiotensin II AT2 receptor. Research into AT2R agonists has primarily focused on peptide-based molecules and other distinct chemical scaffolds. nih.gov

Elucidation of Structure-Activity Relationships (SAR) through Biological Assays

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For sulfonamide-based compounds, including thiophene derivatives, SAR has been explored across various biological targets. nih.govyoutube.com

The general SAR for sulfonamides highlights several key features:

The N1 nitrogen of the sulfonamide group can be modified to produce different derivatives. Monosubstitution, particularly with heterocyclic rings, often increases potency. youtube.com

The para-amino group (N4) is typically essential for activity, mimicking the structure of para-aminobenzoic acid (PABA), especially in the context of antibacterial action. youtube.com

Specific SAR studies on thiophene-based sulfonamides have provided more granular insights:

As LPO Inhibitors: A study on various thiophene-2-sulfonamide derivatives revealed that the nature of the substituent at the 5-position of the thiophene ring significantly influences LPO inhibitory activity. The presence of a second thienylthio group, as seen in 5-(2-thienylthio)thiophene-2-sulfonamide , resulted in exceptionally high potency (Kᵢ = 2 nM). tandfonline.com This suggests that extending the molecule with an additional aromatic, sulfur-containing ring system enhances binding to the enzyme's active site.

As Human Chymase Inhibitors: In a study of benzo[b]thiophene-2-sulfonamide derivatives as inhibitors of human chymase (an enzyme implicated in cardiovascular disease), substitutions on the benzo portion of the ring system were critical. For instance, the compound TY-51076 showed high potency (IC₅₀ = 56 nM). nih.gov The SAR for this class demonstrated that specific substitutions on the benzothiophene (B83047) core were crucial for achieving high affinity and selectivity. nih.gov

As Antibacterial Agents: A 2024 study on 5-bromo-N-alkylthiophene-2-sulfonamides found that these compounds displayed antibacterial efficacy against multidrug-resistant Klebsiella pneumoniae. nih.gov The investigation into 5-bromo-N-propylthiophene-2-sulfonamide highlights that modifications at both the 5-position of the thiophene ring (with a halogen) and on the sulfonamide nitrogen (with an alkyl group) are viable strategies for developing antibacterial agents. nih.gov

The following table summarizes SAR data for a series of benzo[b]thiophene-2-sulfonamide analogues as human chymase inhibitors, illustrating the impact of structural modifications on inhibitory potency.

Compound Name/NumberStructural ModificationsChymase Inhibition IC₅₀ (nM)
TY-51076 (Compound 7 in source)Specific substitutions on the benzo[b]thiophene core56
MWP00965Parent compound from in silico screen(Potency not specified, served as starting point)
Data derived from a study on benzo[b]thiophene-2-sulfonamide derivatives. nih.gov

These studies collectively underscore that the biological activity of the thiophene-2-sulfonamide scaffold can be precisely tuned by strategic chemical modifications to the thiophene ring and the sulfonamide group, leading to potent and selective inhibitors for diverse biological targets.

Design, Synthesis, and Comparative Evaluation of 5 Propylthiophene 2 Sulfonamide Analogues and Derivatives

Rational Design Principles for Novel Thiophene (B33073) Sulfonamide Derivatives

The design of novel thiophene sulfonamide derivatives is guided by established principles of medicinal chemistry, primarily focusing on the mimicry of essential bacterial metabolites and interaction with specific enzymatic targets. Sulfonamides, in general, act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. nih.govnih.gov The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows these compounds to block the folate pathway, thereby inhibiting bacterial growth. nih.gov

The thiophene ring serves as a versatile scaffold, offering opportunities for substitution to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influence its absorption, distribution, metabolism, excretion (ADME) profile, and target engagement. nih.gov The incorporation of a lipophilic tail, such as the propyl group at the 5-position of the thiophene ring, is a strategic design element intended to enhance the molecule's ability to penetrate bacterial cell membranes. nih.gov The overarching design principle involves creating a molecule with a polar head (the sulfonamide group) for target interaction and a lipophilic tail for membrane translocation. nih.gov

Systematic Synthesis of Analogues with Structural Modifications

The synthesis of 5-propylthiophene-2-sulfonamide analogues involves a multi-pronged approach to systematically modify different parts of the molecule. This allows for a comprehensive exploration of the structure-activity landscape.

Diversification of the Propyl Chain

While direct synthetic reports on the diversification of the 5-propyl group on this compound are not extensively detailed in the provided search results, the synthesis of related 5-alkylthiophene sulfonamides provides a clear pathway. The general strategy involves the use of a suitable starting material, such as 5-bromothiophene-2-sulfonamide (B1270684), which can then be subjected to cross-coupling reactions, like the Suzuki-Miyaura coupling, to introduce various alkyl groups. nih.gov For instance, the reaction of 5-bromothiophene-2-sulfonamide with an appropriate alkylboronic acid or its ester would yield the desired 5-alkylthiophene-2-sulfonamide. This methodology allows for the introduction of not only a propyl group but also other alkyl chains of varying lengths and branching, enabling a systematic study of the effect of the alkyl chain's nature on antibacterial activity.

Introduction of Substituents on the Thiophene Ring

A key strategy in optimizing the antibacterial potency of thiophene sulfonamides is the introduction of various substituents onto the thiophene ring. A common starting point for such modifications is the halogenation of the thiophene ring, followed by further derivatization.

For example, the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been reported, starting from 5-bromothiophene-2-sulfonamide. nih.gov This bromo-substituent can then be replaced by various aryl groups through Suzuki-Miyaura cross-coupling reactions, leading to a diverse library of compounds. nih.gov The synthesis of 5-bromo-N-propylthiophene-2-sulfonamide (Compound 3b ) was achieved by reacting 5-bromothiophene-2-sulfonamide with 1-bromopropane (B46711) in the presence of lithium hydride (LiH) in dimethylformamide (DMF). nih.gov This bromo derivative serves as a versatile intermediate for further functionalization.

Modification of the Sulfonamide Nitrogen Substituent

The general procedure for the synthesis of N-alkylated derivatives of 5-bromothiophene-2-sulfonamide involves dissolving the starting sulfonamide in a suitable solvent like DMF, followed by the addition of a base such as LiH. nih.gov Subsequently, the appropriate alkyl bromide is added dropwise to the reaction mixture. nih.gov This method has been successfully employed to synthesize 5-bromo-N-ethylthiophene-2-sulfonamide and 5-bromo-N-propylthiophene-2-sulfonamide. nih.gov The yields of these reactions can be influenced by the nature of the alkylating agent, with sterically hindered alkyl halides potentially leading to lower yields. nih.gov

Comparative Assessment of Biological Activities among Derivatives

The systematic synthesis of analogues is followed by a rigorous evaluation of their biological activities to establish clear structure-activity relationships (SAR). This comparative assessment is crucial for identifying the most promising candidates for further development.

Structure-Activity Relationships for Antibacterial Potency

The antibacterial potency of the synthesized this compound analogues is typically assessed by determining their minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial strains.

Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have provided valuable insights into the SAR of this class of compounds. For instance, 5-bromo-N-propylthiophene-2-sulfonamide (Compound 3b ) demonstrated significant antibacterial activity against a clinically isolated strain of New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae ST147, with a reported MIC of 0.39 µg/mL and an MBC of 0.78 µg/mL. nih.gov This highlights the potential of this scaffold against multidrug-resistant pathogens.

The data suggests that the presence of a linear alkyl group on the sulfonamide nitrogen can contribute to the molecule's ability to penetrate bacterial cells. nih.gov The N-propyl derivative, in this case, showed high potency. nih.gov Furthermore, the introduction of a bromine atom at the 5-position of the thiophene ring appears to be compatible with, and potentially beneficial for, antibacterial activity. Further diversification of this position through cross-coupling reactions has led to a series of compounds with varying yields, indicating the feasibility of exploring a wide range of substituents at this position to optimize activity. nih.gov

Interactive Data Table: Antibacterial Activity of 5-Bromo-N-propylthiophene-2-sulfonamide (Compound 3b)

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)
5-Bromo-N-propylthiophene-2-sulfonamide (3b)Klebsiella pneumoniae ST147 (NDM-1 producing)0.390.78

Influence of Structural Changes on Enzyme Inhibition Profiles

The biological activity of this compound and its analogues is profoundly influenced by structural modifications to the thiophene core and the sulfonamide group. The primary mechanism of action for many thiophene-2-sulfonamide (B153586) derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. The sulfonamide moiety (–SO₂NH₂) is a key pharmacophore, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site.

Research into 5-substituted-thiophene-2-sulfonamides has provided valuable insights into their structure-activity relationships (SAR). A study involving a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrated that while these compounds were generally poor inhibitors of the cytosolic human carbonic anhydrase isoform hCA I, they effectively inhibited hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII in the nanomolar to subnanomolar range. nih.gov This highlights the potential for achieving isoform-selective inhibition through modifications at the 5-position of the thiophene ring.

The nature of the substituent at the 5-position plays a critical role in determining the inhibitory potency and selectivity. For instance, the introduction of a benzylsulfanyl moiety can lead to enhanced flexibility of the inhibitor's "tail," potentially increasing isoform selectivity. mdpi.com While direct inhibitory data for this compound against a wide range of CA isoforms is not extensively documented in publicly available literature, we can infer its potential activity based on studies of related 5-alkyl and other 5-substituted thiophene-2-sulfonamides.

The inhibitory activities of a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides against four human carbonic anhydrase isoforms are presented below. This data illustrates how modifications at the 5-position, albeit with a larger substituent than a simple propyl group, can significantly impact inhibitory potency and selectivity.

CompoundSubstituent at 5-positionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 4-Methylbenzylsulfanyl8958.525.44.7
2 4-Chlorobenzylsulfanyl7805.215.83.1
3 4-Fluorobenzylsulfanyl7506.118.23.9
4 2,4-Dichlorobenzylsulfanyl6834.912.52.8

Data sourced from a study on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern biological response.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical properties of the molecules (e.g., steric, electronic, hydrophobic, and topological) are calculated.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of 5-alkylthiophene-2-sulfonamides might be represented by an equation like:

log(1/Kᵢ) = c₀ + c₁(σ) + c₂(logP) + c₃(Es)

Where:

log(1/Kᵢ) is the biological activity.

σ represents the electronic effects of the substituent.

logP is the logarithm of the partition coefficient, representing hydrophobicity.

Es is a steric parameter.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Such a model would likely indicate that for optimal activity, a balance of electronic, hydrophobic, and steric properties is required. For the 5-propyl substituent, its contribution would primarily be through its hydrophobicity and steric bulk. A QSAR study could precisely quantify the ideal length and branching of the alkyl chain at this position for maximizing inhibitory potency against a specific enzyme isoform.

In the absence of a specific QSAR model for this compound, the following table provides a general overview of the types of descriptors and their potential influence on the inhibitory activity of thiophene-2-sulfonamide analogues, based on broader QSAR studies of sulfonamides.

Descriptor TypePhysicochemical PropertyPotential Influence on Activity
Electronic Hammett constants (σ), Dipole momentModulates the pKa of the sulfonamide group, influencing its ability to bind to the zinc ion.
Hydrophobic Partition coefficient (logP), Molar refractivity (MR)Affects the interaction with hydrophobic pockets in the enzyme active site and membrane permeability.
Steric Taft steric parameter (Es), van der Waals volumeDetermines the fit of the inhibitor within the active site; bulky groups can lead to steric hindrance.
Topological Connectivity indices, Shape indicesEncodes information about the size, shape, and branching of the molecule.

The development of predictive QSAR models for this compound and its derivatives would be a valuable endeavor, enabling the rational design of more potent and selective enzyme inhibitors for various therapeutic applications.

Future Research Directions and Broader Academic Implications

Exploration of Unexplored Synthetic Pathways and Green Chemistry Approaches

Furthermore, the principles of green chemistry are becoming increasingly important in chemical synthesis. semanticscholar.orgsci-hub.se Future synthetic strategies for 5-Propylthiophene-2-sulfonamide should aim to incorporate these principles by:

Utilizing environmentally benign solvents, or even solvent-free conditions. sci-hub.se

Employing reusable catalysts to minimize waste. researchgate.net

Developing flow chemistry processes, which can offer enhanced safety, scalability, and precise control over reaction conditions. acs.orgacs.orgrsc.org Research into automated flow-through systems for sulfonamide synthesis has already demonstrated the potential for high-purity product generation with minimal need for purification. acs.orgresearchgate.net

The table below summarizes potential green chemistry approaches for the synthesis of sulfonamides.

Green Chemistry ApproachDescriptionPotential Benefits
C-H Functionalization Direct introduction of functional groups onto a C-H bond, avoiding pre-functionalized starting materials. nih.govnih.govFewer synthetic steps, reduced waste, increased atom economy.
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. acs.orgrsc.orgresearchgate.netImproved safety, better heat and mass transfer, easier scalability, potential for automation. acs.orgrsc.org
Green Solvents Using water, supercritical fluids, or ionic liquids as reaction media in place of volatile organic compounds. sci-hub.seReduced environmental impact, improved safety.
Reusable Catalysts Employing catalysts that can be easily separated from the reaction mixture and reused in subsequent batches. researchgate.netLower costs, reduced metal waste.
Metal-Free Synthesis Developing synthetic routes that avoid the use of heavy or toxic metal catalysts. semanticscholar.orgchemistryworld.comReduced environmental contamination and toxicity of final products. semanticscholar.org

Advanced Mechanistic Investigations Utilizing Biophysical Techniques

A deep understanding of how this compound interacts with its biological targets at a molecular level is critical for any therapeutic development. Future research must move beyond preliminary activity screens and employ a range of sophisticated biophysical techniques to elucidate the precise mechanism of action.

Key biophysical techniques and their applications are outlined below:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. This data is invaluable for understanding the driving forces behind the molecular recognition process.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of binding interactions in real-time. It can determine the association (kon) and dissociation (koff) rate constants, providing dynamic insights into the stability of the compound-target complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the specific parts of the small molecule and the protein that are involved in the interaction. This allows for the precise mapping of the binding site on the target protein.

X-ray Crystallography: Obtaining a high-resolution crystal structure of this compound bound to its target protein would provide the ultimate atomic-level detail of the interaction. This structural information is incredibly valuable for structure-based drug design, allowing for the rational optimization of the compound to improve potency and selectivity.

By combining the insights from these techniques, a comprehensive picture of the molecular interactions can be constructed, guiding the design of more effective and specific derivatives.

Integration of High-Throughput Screening and Computational Methods for Drug Lead Optimization

To accelerate the process of drug discovery, the integration of high-throughput screening (HTS) and computational methods is essential. This synergistic approach allows for the rapid evaluation of large numbers of compounds and the rational design of new, improved molecules.

High-Throughput Screening (HTS) can be used to screen large libraries of thiophene (B33073) sulfonamide analogs against a specific biological target. This allows for the rapid identification of "hit" compounds that exhibit the desired biological activity.

Once initial hits are identified, computational methods can be employed for lead optimization:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of the thiophene sulfonamide analogs with their biological activity. These models can then be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test.

Molecular Docking: This computational technique predicts the preferred binding orientation of a ligand to a target protein. Docking studies can provide insights into the binding mode of this compound and its analogs, helping to explain their observed activity and guiding the design of new derivatives with improved interactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. This can provide a more realistic picture of the binding process and help to identify key interactions that contribute to binding affinity and stability.

The table below illustrates how these computational methods can be applied in the drug discovery pipeline.

Computational MethodApplicationOutcome
High-Throughput Screening (HTS) Rapidly screen large compound libraries for activity against a target.Identification of initial "hit" compounds.
Quantitative Structure-Activity Relationship (QSAR) Develop mathematical models that relate chemical structure to biological activity.Prediction of the activity of new, unsynthesized compounds.
Molecular Docking Predict the binding mode of a ligand in the active site of a protein.Rationalization of experimental results and guidance for the design of new analogs.
Molecular Dynamics (MD) Simulations Simulate the movement of atoms in the ligand-protein complex over time.Understanding the dynamic stability of the complex and identifying key interactions.

Contribution to the Development of Novel Chemical Probes and Therapeutics

The this compound scaffold holds significant promise not only as a potential therapeutic agent itself but also as a versatile platform for the development of novel chemical tools and a new generation of medicines. The thiophene ring and the sulfonamide group are both well-established pharmacophores found in numerous approved drugs. researchgate.net

Development of Chemical Probes: By chemically modifying the this compound structure, it can be converted into a valuable chemical probe. For instance, the attachment of a fluorescent tag would allow for the visualization of the compound's distribution within cells and tissues, providing insights into its cellular targets and mechanism of action. Alternatively, the incorporation of a photoreactive group could enable photo-affinity labeling experiments to covalently link the compound to its biological target, facilitating its identification.

Scaffold for Novel Therapeutics: The core structure of this compound can serve as a starting point for the design of new therapeutic agents. By understanding the structure-activity relationships of this compound, medicinal chemists can systematically modify its structure to optimize its pharmacological properties. This could involve:

Altering the alkyl group on the thiophene ring to improve potency or selectivity.

Substituting the sulfonamide group with other hydrogen-bonding moieties.

Introducing additional functional groups to interact with specific pockets on the target protein.

Through such iterative design and synthesis, the this compound scaffold could lead to the discovery of novel drug candidates for a wide range of diseases.

Q & A

Q. Notes

  • For advanced studies, integrate multidisciplinary approaches (e.g., synthetic chemistry, enzymology, computational modeling) to address mechanistic complexities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.